molecular formula C12H15NO3 B13346091 (R)-Methyl 2-(4-aminoisochroman-7-yl)acetate

(R)-Methyl 2-(4-aminoisochroman-7-yl)acetate

Cat. No.: B13346091
M. Wt: 221.25 g/mol
InChI Key: FKZNBVFZANWSJA-NSHDSACASA-N
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Description

®-Methyl 2-(4-aminoisochroman-7-yl)acetate is a chiral compound with significant potential in various scientific fields. This compound features an isochroman ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group and a methyl ester functional group makes it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(4-aminoisochroman-7-yl)acetate typically involves the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a benzene derivative and a suitable diol.

    Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination using appropriate reagents.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(4-aminoisochroman-7-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-Methyl 2-(4-aminoisochroman-7-yl)acetate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(4-aminoisochroman-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-(4-aminoisochroman-7-yl)acetate: The enantiomer of the compound, which may have different biological activities.

    Isochroman derivatives: Compounds with similar ring structures but different functional groups, such as hydroxyl or alkyl groups.

Uniqueness

®-Methyl 2-(4-aminoisochroman-7-yl)acetate is unique due to its specific chiral configuration and the presence of both amino and ester functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 2-[(4R)-4-amino-3,4-dihydro-1H-isochromen-7-yl]acetate

InChI

InChI=1S/C12H15NO3/c1-15-12(14)5-8-2-3-10-9(4-8)6-16-7-11(10)13/h2-4,11H,5-7,13H2,1H3/t11-/m0/s1

InChI Key

FKZNBVFZANWSJA-NSHDSACASA-N

Isomeric SMILES

COC(=O)CC1=CC2=C(C=C1)[C@H](COC2)N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C(COC2)N

Origin of Product

United States

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